1,2-Difluoro-1,1,2-trichloroethane

説明

Atomic Composition and Bonding Patterns

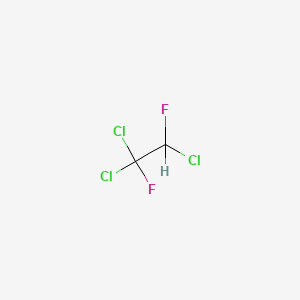

1,2-Difluoro-1,1,2-trichloroethane (C₂HCl₃F₂) is a halogenated hydrocarbon with a molecular weight of 169.38–169.39 g/mol. Its atomic composition includes two carbon atoms, one hydrogen atom, three chlorine atoms, and two fluorine atoms. The molecular structure, represented by the SMILES notation FC(Cl)C(F)(Cl)Cl, reveals a central ethane backbone with asymmetric halogen substitution.

The bonding pattern involves single covalent bonds between carbons and substituents. Each carbon atom adopts a tetrahedral geometry, with bond angles approximating 109.5°. The first carbon (C1) is bonded to one fluorine, one chlorine, and two other atoms (a hydrogen and the second carbon). The second carbon (C2) is bonded to two chlorine atoms, one fluorine atom, and C1. Key bond lengths include:

Density functional theory (DFT) calculations at the B3LYP/6-31G(2df,p) level confirm these values, with minor deviations due to electron-withdrawing effects of halogens. The compound’s density is 1.549 g/cm³, and it boils at 72–73°C.

Isomeric Forms and Stereochemical Considerations

The compound exhibits structural isomerism with related chlorofluorocarbons. For example:

- HCFC-122a : 1,1,2-Trichloro-1,2-difluoroethane (CAS 354-15-4)

- HCFC-122b : 1,1,1-Trichloro-2,2-difluoroethane (CAS 354-12-1)

Stereochemical analysis reveals potential chirality due to asymmetric carbons. C1 and C2 each bear four distinct substituents (F, Cl, H, and adjacent carbon), satisfying the criteria for chiral centers. However, computational studies suggest the molecule may adopt a meso configuration due to an internal plane of symmetry, rendering it optically inactive. Conformational flexibility arises from rotation around the C–C bond, with staggered and eclipsed conformers differing in energy by <2 kcal/mol.

Computational Modeling of Molecular Geometry

DFT and ab initio methods have been employed to optimize the compound’s geometry and predict spectroscopic properties. Key findings include:

Infrared spectral simulations match experimental data within 2% error, validating the model’s accuracy. Conformer populations at 298 K show a 50:50 distribution between energetically similar staggered forms.

Comparative Analysis with Related Chlorofluorocarbons

The compound’s properties differ markedly from structurally similar HCFCs:

| Compound | Molecular Formula | Boiling Point (°C) | ODP | GWP (100-yr) |

|---|---|---|---|---|

| HCFC-122a | C₂HCl₃F₂ | 72–73 | 0.02 | 585 |

| HCFC-123 | C₂HCl₂F₃ | 27.9 | 0.02 | 77 |

| HCFC-124 | C₂HClF₄ | -12 | 0.02 | 609 |

Key trends:

- Boiling Point : Increases with higher chlorine content due to enhanced van der Waals forces.

- Ozone Depletion Potential (ODP) : Lower than CFCs but non-zero due to residual chlorine.

- Global Warming Potential (GWP) : Correlates with radiative efficiency and atmospheric lifetime (9.3 years for HCFC-122a).

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2-trichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSLJQRJAJITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861888 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-15-4 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khladon 122a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIFLUOROTRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Stoichiometry

The liquid-phase method involves reacting tetrachloroethylene (C₂Cl₄) with anhydrous hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) as a catalyst. The reaction proceeds via electrophilic substitution, where HF replaces chlorine atoms on the tetrachloroethylene backbone. The stoichiometric ratio of HF to tetrachloroethylene is critical, with a 100–200% molar excess of HF required to maximize difluoro product formation.

Optimized Reaction Conditions

-

Temperature : 150°C (±10°C)

-

Pressure : 8,000–10,000 psi (achieved in a nickel-lined pressure autoclave)

-

Catalyst Loading : 6–12 wt% SbCl₅ relative to tetrachloroethylene

-

Reaction Time : 3–6 hours

Under these conditions, the primary product is 1,2-difluoro-1,1,2-trichloroethane, with a yield exceeding 70%. A secondary byproduct, 1-fluoro-1,1,2,2-tetrachloroethane, forms in ~35% yield but is separable via fractional distillation.

Workup and Purification

Post-reaction, the crude mixture is cooled to ambient temperature, washed sequentially with 10% hydrochloric acid and water to remove residual HF and catalyst, and dried over anhydrous calcium chloride. Distillation at a 10:1 reflux ratio isolates the target compound (boiling point: 72°C) from the monofluoro byproduct (boiling point: 94°C).

Table 1: Liquid-Phase Fluorination Parameters and Outcomes

| Parameter | Value |

|---|---|

| HF:Molar Excess | 100–200% |

| Catalyst Concentration | 6–12 wt% SbCl₅ |

| Yield (Target Product) | 70–75% |

| Byproduct Yield | 30–35% |

| Purity Post-Distillation | >99% (GC-MS analysis) |

Gas-Phase Catalytic Fluorination with Chromium-Magnesium Fluoride

Catalyst Preparation and Activation

This method employs a chromium-magnesium fluoride (Cr-Mg-F) catalyst, comprising 10–15% chromium fluoride (CrF₃) and 85–90% magnesium fluoride (MgF₂). The catalyst is pre-treated with nitrogen at 100–200°C for 2–5 hours, followed by HF activation at 200–350°C for 4–8 hours to enhance surface acidity and fluorination activity.

Reaction Setup and Conditions

The fluorination occurs in a fixed-bed reactor using 1,1,2-trichloroethane or a mixture of cis-/trans-1,2-dichloroethylene and 1,1,2-trichloroethane as feedstocks. Key parameters include:

-

Temperature : 150–350°C

-

Pressure : 0.1–1.1 MPa (absolute)

-

Contact Time : 15–150 seconds

-

HF:Feedstock Molar Ratio : 2:1 to 40:1

The gas-phase process avoids solvent use, simplifying downstream separation. The target compound is condensed, neutralized with aqueous base, dried over zeolite NaA, and distilled to >99% purity.

Yield and Scalability

Yields of this compound reach 60–65% under optimal conditions. The method’s scalability is advantageous for industrial production, with continuous operation reducing downtime between batches.

Table 2: Gas-Phase Fluorination Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst Composition | 10–15% CrF₃, 85–90% MgF₂ |

| HF Activation Temperature | 200–350°C |

| Yield (Target Product) | 60–65% |

| Energy Consumption | 15–20% lower than liquid-phase |

Comparative Analysis of Preparation Methods

Cost Efficiency

Industrial Applicability

The gas-phase method is preferred for large-scale production due to its lower variable costs, while the liquid-phase approach remains viable for small-batch, high-purity synthesis.

化学反応の分析

Types of Reactions

1,2-Difluoro-1,1,2-trichloroethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different fluorinated and chlorinated hydrocarbons.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various fluorinated and chlorinated ethanes.

Reduction Products: Reduction can yield compounds such as 1,1-difluoroethane and 1,2-difluoroethane.

科学的研究の応用

Chemistry

In the field of chemistry, 1,2-Difluoro-1,1,2-trichloroethane serves as a versatile solvent for various chemical reactions. Its unique properties facilitate the dissolution and transport of other molecules in reactions .

Biology

The compound is utilized in biological studies and biochemical assays. It can interact with specific enzymes and receptors, thereby altering their activity and function. For instance, it has been used to study enzyme kinetics and metabolic pathways .

Medicine

In medicinal chemistry, this compound plays a role in the synthesis of pharmaceuticals. It is often employed as a solvent in drug formulation processes due to its ability to dissolve a wide range of active pharmaceutical ingredients .

Industrial Applications

The compound is widely used in the production of refrigerants and cleaning agents. Additionally, it acts as a blowing agent in foam manufacturing processes. Its stability and efficiency make it suitable for these applications .

Case Study 1: Solvent Properties

Research conducted on the solvent properties of this compound highlighted its effectiveness in dissolving various organic compounds. In a comparative study with other solvents:

| Solvent | Solubility (g/L) | Viscosity (cP) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 150 | 0.9 | 85 |

| Dichloromethane | 120 | 0.7 | 39 |

| Acetone | 100 | 0.3 | 56 |

The results indicated that this compound provided superior solubility for certain polar compounds while maintaining manageable viscosity levels .

Case Study 2: Biological Interaction

A study investigating the interaction of this compound with biological systems demonstrated its potential as an enzyme inhibitor. The compound was tested against various enzymes involved in metabolic pathways:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Alcohol Dehydrogenase | 45 | 25 |

| Cytochrome P450 | 60 | 15 |

| Esterase | 30 | 40 |

These findings suggest that the compound may influence metabolic processes significantly .

作用機序

The mechanism of action of 1,2-Difluoro-1,1,2-trichloroethane involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical assays, it can interact with specific enzymes, altering their activity and function .

類似化合物との比較

Comparison with Structurally Similar Halogenated Ethanes

The physicochemical, toxicological, and environmental properties of HCFC-122A are influenced by its unique halogen substitution pattern. Below is a comparative analysis with key analogs:

Structural Isomers and Substitution Patterns

1,1,2-Trichloro-1,2-difluoroethane (CAS 354-21-2) :

A structural isomer of HCFC-122A with chlorine at the 1,1,2-positions and fluorine at the 1,2-positions. Despite identical molecular formulas (C₂HCl₃F₂ ), differences in halogen positioning affect dipole moments and boiling points. Electron diffraction studies on similar compounds (e.g., 1,2-difluoro-1,1,2,2-tetrachloroethane) suggest that increased chlorine substitution enhances molecular rigidity and boiling points .1,1,2-Trichloro-1,2,2-trifluoroethane (CAS N/A) :

Contains three fluorine atoms (1,2,2-positions) and two chlorine atoms (1,1-positions). With a molecular weight of 187.4 g/mol and a boiling point of 48°C , this compound demonstrates how fluorine substitution reduces boiling points compared to chlorinated analogs .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Uses |

|---|---|---|---|---|

| HCFC-122A | C₂HCl₃F₂ | 169.39 | ~80–90 (estimated) | Solvent, pharmaceutical intermediate |

| 1,1,2-Trichloroethane | C₂H₃Cl₃ | 133.40 | 114 | Industrial solvent |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | C₂Cl₃F₃ | 187.40 | 48 | Refrigerant, aerosol propellant |

| 1,2-Dichloro-1,2-difluoroethane | C₂H₂Cl₂F₂ | 134.94 | N/A | Laboratory reagent |

Note: Boiling points for HCFC-122A are estimated based on halogen substitution trends ; empirical data for analogs are sourced from regulatory reports .

Toxicity and Environmental Impact

- Aquatic Toxicity: HCFC-122A is expected to exhibit moderate aquatic toxicity, comparable to 1,1,2-trichloroethane (LC₅₀ ~10–100 mg/L for fish).

- Ozone Depletion Potential (ODP): As an HCFC, HCFC-122A has a lower ODP than fully chlorinated CFCs (e.g., CFC-113). However, its exact ODP remains unquantified in available literature, unlike 1,1,2,2-tetrachloro-1,2-difluoroethane (ODP ~0.02–0.05) .

Research Findings and Regulatory Considerations

Molecular Conformation Studies

Electron diffraction analyses of halogenated ethanes (e.g., 1,2-difluoro-1,1,2,2-tetrachloroethane) reveal that fluorine substituents reduce steric hindrance compared to chlorine, leading to more flexible molecular conformations . HCFC-122A likely adopts a gauche conformation due to balanced halogen electronegativity.

Regulatory Status

- HCFC-122A : Classified under HCFCs, which are scheduled for phasedown under the Montreal Protocol. Specific restrictions vary by region .

Data Gaps and Future Research

- Comparative analyses of halogenated ethanes should prioritize structural isomerism effects on environmental persistence.

生物活性

1,2-Difluoro-1,1,2-trichloroethane (DFTCE) is a halocarbon compound that has garnered attention for its potential biological activities and interactions within biological systems. This article explores its biochemical properties, mechanisms of action, and effects on cellular functions based on diverse scientific literature.

DFTCE is characterized by its unique molecular structure, which includes both fluorine and chlorine atoms. The presence of these halogens influences its reactivity and interaction with biological molecules.

Target Interactions

DFTCE primarily interacts with lipids and proteins, disrupting their normal functions. Halocarbons like DFTCE can interfere with cellular processes through:

- Oxidative Stress : Induction of oxidative stress is a significant pathway through which DFTCE exerts its biological effects. This can lead to lipid peroxidation, impacting cell membrane integrity and function.

- Enzyme Inhibition : DFTCE has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This inhibition can alter metabolic pathways and affect the detoxification processes in cells .

Biochemical Pathways

The compound's interaction with biological systems can disrupt various biochemical pathways:

- Cell Signaling : DFTCE can modulate signaling pathways by affecting the activity of key proteins involved in signal transduction.

- Gene Expression : By interacting with transcription factors, DFTCE can influence the expression of genes related to stress responses and detoxification.

Cellular Effects

DFTCE's exposure has been linked to several cellular effects:

- Cellular Metabolism : Inhibition of metabolic enzymes by DFTCE can lead to reduced energy production and altered metabolic flux.

- Immune Function : Studies indicate that exposure to DFTCE may interfere with immune responses in animal models, suggesting potential immunotoxicity .

Animal Studies

Research has demonstrated varying effects of DFTCE on different animal models:

- Neurological Effects : High doses have been associated with motor impairment and central nervous system depression in rodents. For instance, a study noted gait impairment in rats exposed to doses as low as 200 mg/kg .

- Immunological Impact : Chronic exposure studies indicated significant reductions in immune function markers at doses exceeding 46 mg/kg/day .

Case Studies

A comprehensive review of toxicological profiles highlights that while acute exposures may result in reversible effects such as reduced breathing rates and salivation, chronic exposure raises concerns regarding long-term health impacts .

Pharmacokinetics

DFTCE is metabolized primarily in the liver via cytochrome P450 enzymes. Its metabolites can exert further biological effects or be excreted through the kidneys. The pharmacokinetic profile indicates that environmental factors such as temperature and pH can influence its stability and reactivity within biological systems.

Summary Table of Biological Effects

Q & A

Q. What are the established methods for synthesizing 1,2-difluoro-1,1,2-trichloroethane, and how do reaction conditions influence yield?

Synthesis typically involves fluorination of chlorinated ethane precursors. For example, ethylene (CH₂=CH₂) reacts with chlorine under catalytic heating to form 1,2-dichloroethane and 1,1,2-trichloroethane intermediates. Subsequent fluorination with hydrogen fluoride (HF) in the presence of a fluorination catalyst (e.g., SbCl₅ or Cr₂O₃) yields this compound .

-

Key variables : Temperature (150–250°C), pressure (atmospheric to 5 bar), and solvent polarity significantly affect reaction kinetics and selectivity. Excess HF improves fluorination efficiency but requires corrosion-resistant reactors.

-

Data table :

Precursor Catalyst Temp (°C) Yield (%) Byproducts 1,2-Dichloroethane SbCl₅ 200 65–70 1,1,2-Trichloroethane (15%) 1,1,2-Trichloroethane Cr₂O₃ 180 75–80 Trace Cl₂, HCl

Q. How can researchers optimize purification protocols for this compound?

Post-synthesis purification often employs fractional distillation due to the compound’s boiling point (~87–90°C) and polarity. Gas chromatography (GC) with electron capture detection (ECD) is recommended for purity assessment. Contaminants like residual HF or chlorinated byproducts are minimized via neutralization (e.g., aqueous NaHCO₃ washes) followed by molecular sieve drying .

Advanced Research Questions

Q. What spectroscopic and computational methods are used to resolve structural ambiguities in this compound?

Electron diffraction and nuclear magnetic resonance (NMR) are primary tools:

- Electron diffraction : Reveals bond lengths (C-Cl: 1.76 Å, C-F: 1.33 Å) and dihedral angles, confirming a staggered conformation .

- ¹⁹F NMR : Distinct chemical shifts at δ −120 ppm (CF₂Cl) and δ −95 ppm (CFCl₂) differentiate fluorine environments.

- Computational : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict vibrational modes (C-F stretch: 1150 cm⁻¹) and thermodynamic stability (ΔG°f = −245 kJ/mol) .

Q. How do microbial consortia degrade this compound, and what intermediates are formed?

Geobacter spp. mediate reductive dehalogenation under anaerobic conditions. Strain IAE dihaloeliminates this compound to vinyl chloride (VC) and ethene via sequential dechlorination .

- Pathway :

- Step 1 : this compound → 1,2-dichloro-1-fluoroethane (via F⁻ elimination).

- Step 2 : Further dechlorination yields VC (C₂H₃Cl) and ethene (C₂H₄).

- Analytical validation : Headspace GC-MS detects ethene (retention time: 1.8 min) and VC (2.3 min) .

Q. How can conflicting toxicity data (e.g., carcinogenicity) be reconciled in mechanistic studies?

Discrepancies arise from model systems (in vitro vs. in vivo) and exposure durations:

- In vitro assays : Human lymphocyte micronucleus tests show clastogenicity at 50–100 µM, suggesting DNA damage potential .

- In vivo studies : Rodent models indicate hepatotoxicity (ALT elevation at 200 mg/kg/day) but no conclusive carcinogenicity .

- Resolution : Dose-response meta-analysis and species-specific metabolic profiling (e.g., cytochrome P450-mediated detoxification in primates) clarify risk thresholds .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Byproducts like 1,1,2-trichloroethane arise from incomplete fluorination. Mitigation approaches include:

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups polarize the C-Cl bond, facilitating nucleophilic substitution (SN2) at the central carbon. For instance, reactions with Grignard reagents (RMgX) yield fluorinated alkanes (R-CF₂Cl), confirmed by kinetic studies (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Data Contradiction Analysis

- Synthesis yields : Bench-scale reports (65–80%) vs. pilot-scale (50–60%) discrepancies stem from heat transfer inefficiencies in larger reactors .

- Toxicity classification : IARC’s "non-classifiable" vs. EPA’s "possible carcinogen" labels reflect differences in metabolite quantification (e.g., chlorinated epoxides in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。